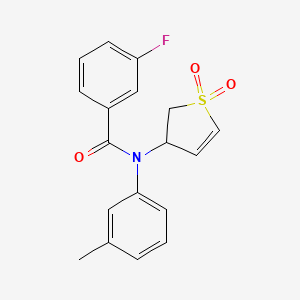

N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-3-fluoro-N-(m-tolyl)benzamide

Description

Properties

IUPAC Name |

N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-3-fluoro-N-(3-methylphenyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16FNO3S/c1-13-4-2-7-16(10-13)20(17-8-9-24(22,23)12-17)18(21)14-5-3-6-15(19)11-14/h2-11,17H,12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNXPQFRAINTREG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)N(C2CS(=O)(=O)C=C2)C(=O)C3=CC(=CC=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16FNO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-3-fluoro-N-(m-tolyl)benzamide typically involves the following steps:

Formation of the Dioxido-Dihydrothiophene Ring: This can be achieved through the oxidation of a thiophene derivative using an oxidizing agent such as hydrogen peroxide or m-chloroperbenzoic acid.

Introduction of the Fluorine Atom: The fluorine atom can be introduced via electrophilic fluorination using reagents like N-fluorobenzenesulfonimide.

Coupling with m-Tolyl Group: The final step involves coupling the dioxido-dihydrothiophene ring with the m-tolyl group using a coupling reagent such as N,N’-dicyclohexylcarbodiimide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-3-fluoro-N-(m-tolyl)benzamide can undergo various chemical reactions, including:

Oxidation: The compound can be further oxidized to introduce additional functional groups.

Reduction: Reduction reactions can be used to modify the oxidation state of the sulfur atom in the dioxido-dihydrothiophene ring.

Substitution: The fluorine atom and the tolyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Halogenating agents, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while substitution reactions can produce a variety of substituted benzamides.

Scientific Research Applications

N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-3-fluoro-N-(m-tolyl)benzamide has several scientific research applications:

Medicinal Chemistry: It is being investigated for its potential as a therapeutic agent due to its unique structure and biological activity.

Materials Science: The compound’s properties make it suitable for use in the development of advanced materials, such as organic semiconductors.

Biological Research: It is used as a tool compound to study various biological processes and pathways.

Mechanism of Action

The mechanism of action of N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-3-fluoro-N-(m-tolyl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting downstream signaling pathways. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Structural Analogs and Positional Isomers

N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-3-fluoro-N-(4-methylphenyl)benzamide (p-tolyl isomer)

- Key Differences : The methyl group on the phenyl ring is in the para position (p-tolyl) instead of meta (m-tolyl).

- Impact: Para-substitution may enhance steric accessibility for target binding compared to the meta isomer. Molecular weight (345.388 g/mol) and formula (C₁₈H₁₆FNO₃S) are identical to the target compound .

N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-4-fluoro-N-(4-methoxyphenyl)benzamide

- Key Differences : Fluorine is in the 4-position of the benzamide, and the phenyl group is substituted with a methoxy (4-methoxyphenyl).

- Higher molecular weight (361.387 g/mol, C₁₈H₁₆FNO₄S) due to the methoxy group .

N-Benzyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-fluorobenzamide

- Key Differences : Benzyl group replaces m-tolyl, and fluorine is in the 2-position.

- Molecular weight (347.4 g/mol, C₁₈H₁₈FNO₃S) is slightly higher .

Substituent Effects on Physicochemical Properties

Biological Activity

N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-3-fluoro-N-(m-tolyl)benzamide is a synthetic compound characterized by its unique structural features, including a thiophene ring with dioxo substituents and a fluorinated phenyl moiety. This compound has garnered attention for its potential therapeutic applications and interesting chemical properties. Its molecular formula is , with a molecular weight of approximately 331.361 g/mol .

Chemical Structure

The structure of this compound can be represented as follows:

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit various biological activities, including:

- Antimicrobial Properties : The compound has shown effectiveness against a range of bacterial strains.

- Anti-inflammatory Effects : Its structure allows it to interact with inflammatory pathways, potentially reducing inflammation.

- Anticancer Activity : Preliminary studies suggest that it may inhibit the proliferation of cancer cells by targeting specific molecular pathways.

The biological activity of this compound is thought to stem from its interaction with various molecular targets:

- Enzyme Inhibition : The fluorinated benzamide group may inhibit enzymes involved in disease pathways.

- Receptor Modulation : The compound could modulate receptor activity, influencing cellular responses.

Antimicrobial Activity

A study evaluated the antimicrobial effects of this compound against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The results indicated a significant reduction in bacterial growth at low concentrations, suggesting its potential as an antibacterial agent.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 16 µg/mL |

Anti-inflammatory Effects

In vitro studies demonstrated that the compound could inhibit the production of pro-inflammatory cytokines in macrophages stimulated by lipopolysaccharides (LPS). This suggests a mechanism through which it may exert anti-inflammatory effects.

| Cytokine | Control (pg/mL) | Treated (pg/mL) |

|---|---|---|

| TNF-alpha | 1500 | 600 |

| IL-6 | 1200 | 500 |

Anticancer Activity

Research conducted on various cancer cell lines revealed that this compound inhibited cell proliferation and induced apoptosis. The compound was particularly effective against breast cancer cells.

| Cell Line | IC50 (µM) |

|---|---|

| MCF7 (Breast Cancer) | 10 |

| HeLa (Cervical Cancer) | 15 |

Q & A

Q. What are the optimal synthetic routes for N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-3-fluoro-N-(m-tolyl)benzamide?

- Methodological Answer : The compound can be synthesized via a two-step approach:

Sulfone formation : React 2,3-dihydrothiophene with an oxidizing agent (e.g., H₂O₂/CH₃COOH) to generate the 1,1-dioxido-2,3-dihydrothiophene intermediate.

Double amidation : Use m-toluidine and 3-fluorobenzoyl chloride in a coupling reaction. Pyridine or DMAP can act as a base to facilitate nucleophilic substitution. Ensure strict stoichiometric control (1:1 molar ratio for each amine and acyl chloride) to minimize side products like benzimidazoles .

Key Parameters : Reaction temperature (0–25°C), solvent choice (e.g., dichloromethane or THF), and purification via column chromatography (silica gel, ethyl acetate/hexane eluent).

Q. How to characterize the molecular conformation and hydrogen-bonding interactions in this compound?

- Methodological Answer : Employ single-crystal X-ray diffraction (SCXRD) to resolve the trans/cis conformation of the amide bonds and sulfone group. For example:

- The dihydrothiophene ring adopts a half-chair conformation, with the sulfone group contributing to planarity.

- Intermolecular N–H···O hydrogen bonds between the amide and sulfone groups stabilize the crystal lattice, as observed in analogous benzamide derivatives .

Validation : Compare experimental bond lengths/angles with DFT-optimized geometries (B3LYP/6-311++G** basis set) .

Advanced Research Questions

Q. How can computational methods predict the compound’s reactivity in biological systems?

- Methodological Answer : Use docking studies (AutoDock Vina) to model interactions with target enzymes (e.g., PFOR enzyme in anaerobic organisms). The sulfone and fluorine groups enhance electrophilicity, enabling potential hydrogen bonding with active-site residues . DFT Analysis : Calculate frontier molecular orbitals (HOMO/LUMO) to identify reactive sites. The 3-fluoro substituent on the benzamide ring lowers LUMO energy, suggesting nucleophilic attack susceptibility .

Q. How to resolve contradictions between experimental and theoretical spectroscopic data (e.g., NMR chemical shifts)?

- Methodological Answer : Perform solvent-effect simulations (PCM model in Gaussian 09) to account for dielectric environment differences. For example:

- Experimental NMR shifts in DMSO-d₆ may deviate from gas-phase DFT predictions due to hydrogen bonding with solvent.

- Adjust scaling factors for vibrational modes (e.g., IR) by comparing computed vs. experimental wavenumbers .

Q. What strategies minimize competing side reactions (e.g., benzimidazole formation) during synthesis?

- Methodological Answer :

- Temperature control : Maintain reactions below 30°C to disfavor cyclization pathways.

- Leaving group optimization : Use acyl chlorides instead of carboxylic acids to accelerate amidation kinetics.

- Additive screening : Introduce molecular sieves to absorb byproducts (e.g., HCl) and shift equilibrium toward amide formation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.